![molecular formula C15H15BrN2O3S B2710930 N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide CAS No. 1004373-42-5](/img/structure/B2710930.png)
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. It was first synthesized by Bristol-Myers Squibb and has been the subject of several scientific studies since its discovery.
Mechanism of Action
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide works by selectively inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 plays a key role in the signaling pathways that regulate the immune response, and its inhibition can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide can reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to improve joint function and reduce the severity of symptoms in patients with rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide is its selectivity for TYK2, which minimizes off-target effects. However, its efficacy may be limited by the development of resistance, as well as the potential for adverse effects on the immune system.
Future Directions
Future research on N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide could focus on optimizing its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of autoimmune diseases. Finally, research could explore the potential of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide in the treatment of other diseases, such as cancer, where the immune system plays a critical role.
Synthesis Methods
The synthesis of N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide involves several steps, including the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid, followed by the addition of acetic anhydride and purification through column chromatography. The final product is a white crystalline powder.
Scientific Research Applications
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. It has been shown to inhibit the activity of a specific enzyme, TYK2, which is involved in the immune response. By inhibiting this enzyme, N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide can reduce inflammation and prevent damage to tissues and organs.
properties
IUPAC Name |
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMVUHIAICSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.